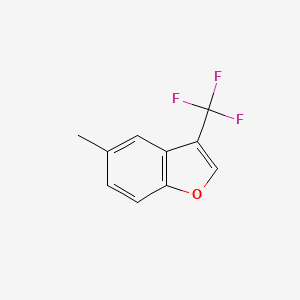

5-Methyl-3-(trifluoromethyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-6-2-3-9-7(4-6)8(5-14-9)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSNADYLWAIKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Methyl-3-(trifluoromethyl)benzofuran and its Analogs: Synthesis, Properties, and Applications

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 5-Methyl-3-(trifluoromethyl)benzofuran, a member of the benzofuran class of heterocyclic compounds. Given the limited publicly available data on this specific isomer, this guide also explores the synthesis, properties, and applications of closely related analogs, with a particular focus on trifluoromethyl-substituted benzofurans, to provide a valuable resource for scientific endeavors.

Introduction to Trifluoromethylated Benzofurans

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their diverse pharmacological activities. The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to the high electronegativity and lipophilicity of the CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability.[1] Consequently, trifluoromethylated benzofurans are of considerable interest in medicinal chemistry and materials science.[2]

Physicochemical Properties

The properties of trifluoromethylated benzofurans are influenced by the substitution pattern on the benzofuran core. A table summarizing the predicted and known properties of a related isomer is provided below for reference.

| Property | Value (for 3-Methyl-5-(trifluoromethyl)benzofuran) | Reference |

| CAS Number | 463976-22-9 | [3] |

| Molecular Formula | C10H7F3O | Inferred |

| Molecular Weight | 200.16 g/mol | Inferred |

| Appearance | Likely a solid or oil | General Knowledge |

| Solubility | Expected to be soluble in organic solvents | General Knowledge |

Synthesis of 3-(Trifluoromethyl)benzofurans

The synthesis of benzofurans can be achieved through various methods, and the introduction of a trifluoromethyl group often requires specific strategies.[4][5] A general and efficient method for the preparation of 3-(trifluoromethyl)benzofurans involves the reaction of salicylaldehyde derivatives with in situ generated trifluoromethyl diazomethane.[1]

General Synthetic Workflow

The following diagram illustrates a common pathway for the synthesis of 3-(trifluoromethyl)benzofuran derivatives.

Caption: General synthesis of 3-(trifluoromethyl)benzofurans.

Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)benzofuran Derivative

This protocol is adapted from a general procedure for the synthesis of trifluoromethyl-substituted benzofuranols, which are precursors to 3-(trifluoromethyl)benzofurans.[1]

Materials:

-

Substituted salicylaldehyde (e.g., 4-methylsalicylaldehyde to approach the target molecule)

-

Trifluoroethylamine hydrochloride (CF3CH2NH2·HCl)

-

Sodium nitrite (NaNO2)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In situ generation of trifluoromethyl diazomethane:

-

In a round-bottom flask, dissolve trifluoroethylamine hydrochloride (3.0 equiv) and sodium nitrite (3.6 equiv) in a biphasic mixture of CH2Cl2 and H2O (30:1) at 0 °C.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

-

Formation of the dihydrobenzofuranol intermediate:

-

Cool the reaction mixture to -78 °C.

-

Add the substituted salicylaldehyde (1.0 equiv) to the mixture.

-

Slowly add boron trifluoride diethyl etherate (1.8 equiv) to the reaction.

-

Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Dehydration to the benzofuran:

-

Upon completion of the first step, quench the reaction and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrobenzofuranol intermediate.

-

Dissolve the crude intermediate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

Monitor the reaction by TLC until the intermediate is fully converted to the 3-(trifluoromethyl)benzofuran.

-

-

Purification:

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Potential Applications and Biological Significance

Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][2] The incorporation of a trifluoromethyl group can enhance these activities.

Areas of Active Research:

-

Anticancer Agents: Many benzofuran compounds have been investigated for their potential as anticancer drugs.[7] The trifluoromethyl group can improve the efficacy of these compounds.

-

Neurodegenerative Diseases: Benzofuranones, closely related to benzofurans, have shown potential in targeting pathways associated with Alzheimer's disease.[7]

-

Antimicrobial Agents: The benzofuran scaffold is present in several compounds with antibacterial and antifungal properties.[8]

-

Fragrance Industry: Certain benzofuran derivatives, such as 3-methyl-benzofuran-5-ol, are used as fragrance compounds.[9]

The logical relationship for the exploration of novel benzofuran-based drugs is depicted below.

Caption: Drug discovery workflow for benzofuran derivatives.

Conclusion

While 5-Methyl-3-(trifluoromethyl)benzofuran remains a compound with limited specific documentation, this guide provides a framework for its synthesis and potential applications based on the well-established chemistry of related trifluoromethylated benzofurans. The synthetic protocols and biological insights presented here offer a solid foundation for researchers and drug development professionals interested in exploring this promising class of molecules. Further research into the specific properties and activities of the 5-methyl isomer is warranted and could unveil novel applications in medicine and materials science.

References

-

Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 6078–6080. [Link]

-

PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved February 24, 2026, from [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30483. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]

-

Khan, I., & Zaib, S. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 987-1014. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 24, 2026, from [Link]

-

Scent.vn. (n.d.). 5-Methyl-3H-2-benzofuran-1-one. Retrieved February 24, 2026, from [Link]

-

Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). 3-methyl-benzofuran-5-ol and its use in perfume compositions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 463976-22-9|3-Methyl-5-(trifluoromethyl)benzofuran|BLD Pharm [bldpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]

Synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran Derivatives: Strategies, Mechanisms, and Protocols

An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Methyl-3-(trifluoromethyl)benzofuran derivatives. This scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. We will explore key synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking to construct this valuable heterocyclic core.

Introduction: The Significance of the 5-Methyl-3-(trifluoromethyl)benzofuran Scaffold

Benzofuran is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive core for drug design.

The strategic incorporation of a trifluoromethyl (CF3) group can profoundly and beneficially alter the physicochemical properties of a parent molecule.[4] The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its introduction can enhance:

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Binding Affinity: Through favorable interactions with biological targets.

-

Membrane Permeability: By increasing overall lipophilicity.

The 5-methyl substituent, an electron-donating group, serves to modulate the electronic character of the aromatic system and provides a potential handle for further synthetic elaboration. The combination of these features in the 5-Methyl-3-(trifluoromethyl)benzofuran core results in a molecular framework with significant potential for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this specific and valuable class of compounds.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of 3-(trifluoromethyl)benzofurans presents unique challenges due to the electronic nature of the CF3 group. However, robust methods have been developed that provide efficient access to this core. The most direct and reliable approach involves the homologation of a substituted salicylaldehyde followed by cyclization and dehydration.

Strategy A: Homologation of 5-Methylsalicylaldehyde

This strategy leverages the reaction of 5-methylsalicylaldehyde with in situ generated trifluoromethyl diazomethane (F3CCHN2). This approach directly installs the trifluoromethyl group at the desired C3 position of the eventual benzofuran ring system.[5]

The reaction proceeds through a two-stage process:

-

Homologation and Cyclization: The process begins with the in situ generation of trifluoromethyl diazomethane from a stable precursor like 2,2,2-trifluoroethylamine hydrochloride. A Lewis acid, typically boron trifluoride (BF3), activates the aldehyde carbonyl group of 5-methylsalicylaldehyde, making it more electrophilic. The nucleophilic F3CCHN2 attacks the activated carbonyl, leading to a homologated intermediate. The adjacent phenolic hydroxyl group then rapidly attacks the newly formed electrophilic center, displacing nitrogen gas and forming a stable cyclic hemiacetal, 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol.[5] The trans configuration of this hemiacetal is generally favored.[5]

-

Dehydration: The resulting dihydrobenzofuranol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by an acid like p-toluenesulfonic acid (p-TsOH) forms a good leaving group (water). Subsequent elimination of water generates the fully aromatic 5-Methyl-3-(trifluoromethyl)benzofuran.[5]

Caption: Workflow for the synthesis via homologation and dehydration.

Strategy B: Intramolecular Cyclization of an ortho-Alkynyl Phenol

An alternative, powerful method for benzofuran synthesis involves the intramolecular cyclization of ortho-alkynyl phenols.[6][7] While less direct for the title compound, this strategy is highly versatile for creating substituted benzofurans. The key is the synthesis of the precursor, 4-methyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol.

A retrosynthetic approach reveals the key disconnection at the furan oxygen-carbon bond, pointing to the ortho-alkynyl phenol intermediate. This intermediate can be constructed via a Sonogashira cross-coupling reaction between a protected 2-halophenol and a suitable trifluoromethyl-alkyne.

The forward synthesis would proceed as follows:

-

Preparation of the Coupling Partners: Start with 4-methylphenol (p-cresol). Iodination at the ortho position yields 2-iodo-4-methylphenol. The trifluoromethyl alkyne partner, 3,3,3-trifluoropropyne, is commercially available or can be prepared.

-

Sonogashira Coupling: A palladium-copper co-catalyzed Sonogashira coupling reaction between 2-iodo-4-methylphenol and 3,3,3-trifluoropropyne would furnish the key intermediate, 4-methyl-2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol.[8]

-

Intramolecular Hydroalkoxylation: The final step is the 5-exo-dig cyclization of the phenol onto the alkyne. This can be catalyzed by various transition metals (e.g., Pd, Au, Cu) or strong acids to yield the target benzofuran.[6][7]

Caption: Proposed synthesis via Sonogashira coupling and cyclization.

Experimental Protocols

The following protocols are based on established and reliable methodologies, specifically adapting the work by Carreira and colleagues for the synthesis of 3-trifluoromethyl-substituted benzofuranols and their subsequent dehydration.[5]

Protocol 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol

-

Materials:

-

5-Methylsalicylaldehyde

-

2,2,2-Trifluoroethylamine hydrochloride

-

Sodium nitrite (NaNO2)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 2,2,2-trifluoroethylamine hydrochloride (1.5 eq) and sodium nitrite (1.6 eq).

-

Add a 30:1 mixture of anhydrous DCM/MeCN to the flask. Cool the resulting suspension to 0 °C in an ice bath.

-

Stir the mixture vigorously at 0 °C for 1 hour to facilitate the in situ generation of trifluoromethyl diazomethane. Caution: Diazomethane compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

-

In a separate flask, dissolve 5-methylsalicylaldehyde (1.0 eq) in anhydrous DCM.

-

To the aldehyde solution, add boron trifluoride diethyl etherate (1.2 eq) dropwise at 0 °C.

-

Using a cannula, slowly transfer the cold solution containing F3CCHN2 into the aldehyde/BF3 mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the title compound.

-

Protocol 2: Dehydration to 5-Methyl-3-(trifluoromethyl)benzofuran

-

Materials:

-

5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol (from Protocol 1)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (catalytic amount, e.g., 0.1 eq)

-

Toluene

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 5-Methyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-3-ol (1.0 eq).

-

Add toluene as the solvent and p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the mixture to reflux and allow it to react, azeotropically removing water via the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a non-polar eluent system like hexanes/ethyl acetate) to afford the final 5-Methyl-3-(trifluoromethyl)benzofuran.[5]

-

Data Summary and Characterization

The efficiency of the described synthetic route is high, with typical yields summarized below. Product identity and purity should be confirmed using standard analytical techniques.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | 5-Methylsalicylaldehyde | F3CCHN2 (in situ), BF3·OEt2 | DCM/MeCN | 60-80%[5] |

| 2 | Dihydrobenzofuran-3-ol | p-TsOH·H2O | Toluene | 80-95%[5] |

-

Characterization:

-

¹H NMR: Will show characteristic aromatic signals for the disubstituted benzene ring, a singlet for the C5-methyl group, and a quartet for the C2-proton coupled to the CF3 group.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the CF3 group.

-

¹³C NMR: Will show signals for all unique carbons, with the CF3-bearing carbon appearing as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

-

Applications and Future Outlook

Derivatives of the 5-Methyl-3-(trifluoromethyl)benzofuran scaffold are prime candidates for screening in various drug discovery programs. The core structure is present in compounds investigated for a range of activities, and the specific substitution pattern described here offers a unique combination of properties. For example, related benzofuran structures have shown potential as inhibitors of enzymes like diapophytoene desaturase (CrtN) for treating MRSA infections and have been explored for anti-inflammatory and anticancer applications.[3][9] The synthetic routes detailed in this guide provide a reliable and efficient means to access these high-value compounds, enabling further exploration of their therapeutic potential.

Conclusion

The synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran derivatives is effectively achieved through a robust two-step sequence involving the Lewis acid-mediated homologation of 5-methylsalicylaldehyde with in situ generated trifluoromethyl diazomethane, followed by acid-catalyzed dehydration. This method provides direct and high-yielding access to the target scaffold. Alternative strategies based on the cyclization of ortho-alkynyl phenols offer additional synthetic flexibility. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals aiming to synthesize and explore this promising class of fluorinated heterocycles.

References

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

-

Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. SynOpen. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules. [Link]

-

Kobayashi, A., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. [Link]

-

Novel Route to 2-Trifluoromethylated Benzofurans. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Yoshida, S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

Carreira, E. M., et al. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Various synthetic routes for benzofuran moiety. (2020). ResearchGate. [Link]

- GB2193211A - Synthesis of benzofurans. (n.d.).

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2010). E-Journal of Chemistry. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

-

Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. (2016). Journal of Medicinal Chemistry. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Purity Isolation of 5-Methyl-3-(trifluoromethyl)benzofuran

Abstract

This guide details the purification protocols for 5-Methyl-3-(trifluoromethyl)benzofuran , a lipophilic heterocyclic scaffold often utilized in medicinal chemistry for its metabolic stability and bioisosteric properties. Due to the electron-withdrawing nature of the trifluoromethyl (

Compound Profile & Physicochemical Analysis[1][2]

Understanding the molecule's behavior is the first step to successful isolation.

-

Structure: A benzofuran core substituted at the C5 position with a methyl group and at the C3 position with a trifluoromethyl group.

-

Electronic Character: The

group is strongly electron-withdrawing. This reduces the electron density of the furan ring, making it significantly less prone to oxidative degradation compared to simple alkyl-benzofurans. However, it also renders the compound highly lipophilic. -

Predicted Properties:

-

State: Likely a low-melting solid or viscous oil (dependent on purity).

-

Solubility: Excellent in non-polar solvents (Hexanes, DCM, Toluene); poor in water.

-

Acidity/Basicity: Neutral. The oxygen atom is non-basic due to aromatic delocalization and the inductive effect of the

group.

-

Impurity Profile

Common synthetic routes (e.g., radical cyclization of alkynes or condensation of salicylaldehydes) often yield specific byproducts:

-

Unreacted Starting Material: Often 2-hydroxy-5-methylbenzaldehyde or similar phenols.

-

Regioisomers: If the cyclization is not regioselective.

-

Dihydrobenzofuranols: Hydrated intermediates that failed to undergo dehydration.

Pre-Purification Workflow (Decision Tree)

Before committing the bulk material, perform the following assessment to select the optimal method.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and chromatographic behavior.

Method A: Automated Flash Column Chromatography (Primary)

This is the "workhorse" method. The high lipophilicity of the target compound allows for elution with very non-polar solvent systems, facilitating separation from polar phenolic impurities.

Materials

-

Stationary Phase: Spherical Silica Gel (20–40 µm), High Performance.

-

Mobile Phase A:

-Hexane (or Heptane). -

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Detection: UV at 254 nm (Aromatic core) and 280 nm.

Protocol

-

Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Mix with silica gel (ratio 1:2 sample:silica) and evaporate to dryness to create a "dry load" cartridge. Note: Liquid loading is discouraged due to potential band broadening.

-

Column Conditioning: Equilibrate the column with 100% Hexane for 3 Column Volumes (CV).

-

Gradient Elution:

-

0–5 min: Isocratic 100% Hexane. (Elutes non-polar hydrocarbons/grease).

-

5–15 min: Linear gradient 0%

5% EtOAc. (Target compound typically elutes here). -

15–20 min: Linear gradient 5%

20% EtOAc. (Elutes unreacted phenols/polar byproducts).

-

-

Fraction Collection: Collect peaks based on UV threshold. The 3-(trifluoromethyl) group often causes a slight hypsochromic shift; ensure the UV detector covers the 240–260 nm range.

Expert Insight: The

Method B: Recrystallization (Scalability)

If the compound solidifies upon standing or after flash chromatography, recrystallization is the most scalable method for removing trace isomers.

Protocol

-

Solvent Selection: The target is highly soluble in organics. We require a solvent system where it is soluble only at high temperatures.

-

System 1: Pentane (Dissolve at reflux, freeze at -20°C).

-

System 2: Methanol/Water (Dissolve in warm MeOH, add water until turbid, cool).

-

-

Procedure:

-

Dissolve 1.0 g of semi-pure solid in the minimum amount of boiling Pentane (~5–10 mL).

-

Filter hot (if insoluble particulates exist) through a glass frit.

-

Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

-

Collect crystals via vacuum filtration. Wash with cold (-78°C) pentane.

-

Method C: Preparative HPLC (Polishing)

For analytical standards or biological screening where >99.5% purity is mandatory.

Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 5 µm, 21.2 x 150 mm |

| Flow Rate | 15–20 mL/min |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 20 minutes |

| Detection | UV 254 nm |

Workflow Logic:

Due to the hydrophobic

Quality Control & Validation

Confirming the identity and purity of 5-Methyl-3-(trifluoromethyl)benzofuran requires specific focus on the fluorine atom.

NMR Spectroscopy

-

NMR (CDCl

-

Look for the C2-H proton. In 3-substituted benzofurans, this typically appears as a singlet or fine quartet (coupling to F) around

7.8–8.0 ppm. -

Verify the methyl group singlet at

~2.4–2.5 ppm. -

Validation: Integration ratio of Methyl (3H) to Aromatic protons should be exact.

-

-

NMR:

-

Crucial for detecting regioisomers. The

group typically appears as a singlet around

-

GC-MS Analysis

-

Why GC? Benzofurans are thermally stable and volatile. GC offers higher resolution than LC for structural isomers.

-

Expectation: A sharp single peak. The mass spectrum should show a molecular ion

and a characteristic loss of

References

-

Morandi, B., & Carreira, E. M. (2011).[1][2] Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 5984–5985.[1] [Link]

-

Wang, W. Y., et al. (2014).[3] One-pot synthesis of 3-trifluoromethylbenzofurans via tandem iodocyclization and trifluoromethylation of 2-alkynylanisoles.[3][4] Tetrahedron Letters, 55(8), 1501–1503.[3][4] [Link]

-

Kobatake, T., et al. (2010).[5] Synthesis of 3-Trifluoromethylbenzo[b]furans from Phenols via Direct Ortho Functionalization by Extended Pummerer Reaction.[5] Journal of the American Chemical Society, 132(34), 11838–11840. [Link]

-

PubChem. (2025).[6] Methyl 3-(trifluoromethyl)benzoate (Analogous Properties). National Library of Medicine. [Link]

Sources

- 1. Expedient preparation of trifluoromethyl-substituted benzofuranols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Benzofuran Derivatives

Introduction: The Analytical Imperative for Benzofuran Scaffolds

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their vast pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural elucidation and purity assessment of these compounds are not merely procedural formalities but are fundamental to ensuring their safety, efficacy, and the reproducibility of scientific findings. The inherent diversity of the benzofuran scaffold, often adorned with a variety of functional groups, presents unique analytical challenges that demand a multi-faceted characterization approach.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for characterizing benzofuran derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from years of field experience to empower researchers to make informed decisions in their analytical workflows. Every protocol is designed as a self-validating system, emphasizing the principles of scientific integrity and data trustworthiness.

A Multi-Modal Approach to Benzofuran Characterization: A Strategic Workflow

The comprehensive characterization of a novel benzofuran derivative is rarely accomplished with a single analytical technique. Instead, a strategic and orthogonal approach is required, where the strengths of one method compensate for the limitations of another. The following workflow illustrates a logical progression for the thorough analysis of a newly synthesized benzofuran compound.

Caption: A logical workflow for the comprehensive characterization of benzofuran derivatives.

I. Chromatographic Techniques: The Foundation of Purity Assessment

Chromatography is indispensable for separating benzofuran derivatives from reaction mixtures and for quantifying their purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[2]

A. High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Benzofurans

HPLC is the workhorse for the analysis of a wide array of benzofuran compounds, particularly those that are non-volatile or thermally labile.[2] Its versatility stems from the diverse selection of stationary and mobile phases available, allowing for fine-tuned separation of various derivatives.[2]

This protocol outlines a general method for the analysis of a moderately polar benzofuran derivative.

1. Instrumentation and Columns:

-

System: A standard HPLC system equipped with a UV detector is suitable. For enhanced identification, coupling to a mass spectrometer (HPLC-MS) is recommended.[1]

-

Column: A reversed-phase C18 column is a common starting point for many benzofuran derivatives.[2][3]

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water (for MS compatibility) or phosphoric acid buffer for UV detection.[3]

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical gradient might start at 30% B, increasing to 95% B over 10-15 minutes.[1] This should be optimized based on the polarity of the specific analyte.

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the benzofuran derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.[1]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

Further dilute with the mobile phase to a concentration within the linear range of the detector.[1]

4. Data Analysis:

-

Purity: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantification: For quantitative analysis, a calibration curve is constructed using a series of standard solutions of known concentrations.[2][4]

Table 1: Representative Chromatographic Performance for Selected Benzofuran Derivatives [1]

| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² |

| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 |

| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 |

| Carbofuran | 4.052 | 7.5 - 75 | 0.999 |

B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

GC-MS is a powerful technique for the analysis of volatile and thermally stable benzofuran compounds.[2] For non-volatile derivatives, a derivatization step may be necessary to enhance their volatility.[2]

II. Spectroscopic Techniques: Unraveling the Molecular Architecture

Spectroscopic methods provide detailed information about the molecular structure of benzofuran derivatives, confirming their identity and elucidating their connectivity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of organic molecules, including benzofuran derivatives.[5] Both ¹H and ¹³C NMR are essential for a complete analysis.[5][6]

1. Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5][7]

2. Spectrometer Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[6]

-

¹H NMR Acquisition:

-

Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Benzofuran Core [6][8][9]

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| C2-H | 7.52-7.61 | 144.86 |

| C3-H | 6.67-6.71 | 106.54 |

| C4-H | 7.43-7.51 | 121.18 |

| C5-H | 7.15-7.25 | 122.73 |

| C6-H | 7.18-7.29 | 124.23 |

| C7-H | 7.45-7.55 | 111.41 |

| C3a | - | 127.47 |

| C7a | - | 155.03 |

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents on the benzofuran ring.

B. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[10][11] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.[10][12]

The mass spectrum of the parent benzofuran shows a prominent molecular ion peak (m/z 118).[13] Common fragmentation involves the loss of CO and CHO, leading to characteristic fragment ions. The fragmentation patterns of substituted benzofurans can be complex and provide significant structural clues.[10]

C. Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For benzofuran derivatives, key absorptions include C-O-C stretching of the furan ring and C=C stretching of the aromatic system.[15][16]

III. X-ray Crystallography: The Definitive 3D Structure

For crystalline benzofuran derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[15][17][18] This technique is invaluable for resolving any structural ambiguities that may remain after spectroscopic analysis.

1. Purification: The compound must be highly pure (>99%) for successful crystallization. 2. Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions for slow crystallization. Common techniques include slow evaporation, vapor diffusion, and solvent layering. 3. Crystal Growth: The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of well-ordered single crystals.

IV. Quantitative Structure-Activity Relationship (QSAR) Analysis

For drug development professionals, QSAR analysis can be a powerful tool to correlate the physicochemical properties of a series of benzofuran derivatives with their biological activity.[19] This computational technique can guide the design of more potent and selective compounds.

Conclusion: A Commitment to Analytical Rigor

The robust characterization of benzofuran derivatives is a critical endeavor that underpins the advancement of pharmaceutical and materials sciences. The application of a multi-modal analytical approach, as detailed in this guide, ensures the generation of high-quality, reliable, and reproducible data. By understanding the principles behind each technique and thoughtfully designing experimental protocols, researchers can confidently elucidate the structure and purity of their compounds, paving the way for groundbreaking discoveries.

References

- A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem.

- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem.

-

(PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime - ResearchGate. Available from: [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists - Der Pharma Chemica. Available from: [Link]

-

Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

-

Benzofuran | C8H6O - PubChem. Available from: [Link]

- tetrahydrofuro[2,3-f]benzofuran: A Key Intermediate for 5-HT2 Receptor Agonists - Benchchem.

-

Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts | U.S. Geological Survey - USGS.gov. Available from: [Link]

- Application Note: NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran - Benchchem.

-

Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. Available from: [Link]

-

Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed. Available from: [Link]

-

Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - Oriental Journal of Chemistry. Available from: [Link]

-

QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives - ResearchGate. Available from: [Link]

-

Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. - ResearchGate. Available from: [Link]

-

2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available from: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available from: [Link]

-

The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. Available from: [Link]

-

Benzofuran - NIST WebBook. Available from: [Link]

-

Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction - Scientific Research Publishing. Available from: [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Available from: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available from: [Link]

-

Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) - OpenBU. Available from: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF - ResearchGate. Available from: [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. - Semantic Scholar. Available from: [Link]

-

Benzofuran - NIST WebBook. Available from: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. Available from: [Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. Available from: [Link]

-

(PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate. Available from: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available from: [Link]

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dea.gov [dea.gov]

- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 10. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran [webbook.nist.gov]

- 14. easpublisher.com [easpublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzofuran [webbook.nist.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. mdpi.com [mdpi.com]

- 19. derpharmachemica.com [derpharmachemica.com]

Application Note: A Robust and Scalable Domino Synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran

Abstract and Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated benzofurans highly sought-after targets in drug discovery and agrochemical research.[3][4] However, the synthesis of specifically substituted analogs, such as 5-Methyl-3-(trifluoromethyl)benzofuran, can present significant challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production.[5]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran. We eschew traditional multi-step procedures in favor of a more elegant and efficient domino strategy. The selected synthetic route leverages a Sonogashira coupling to build a key 2-alkynylphenol intermediate, followed by a copper-catalyzed domino cyclization/trifluoromethylation reaction. This approach is notable for its atom economy, operational simplicity, and amenability to scale, offering a robust pathway to this valuable compound.

Strategic Rationale: The Domino Cyclization/Trifluoromethylation Pathway

For the synthesis of substituted benzofurans, several catalytic methods have been developed, including those based on palladium, rhodium, and copper.[1][6] A common and highly effective strategy involves the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by a cyclization step to form the benzofuran ring.[7][8][9]

Our chosen strategy adopts this powerful foundation but integrates a key innovation for installing the C3-trifluoromethyl group. Instead of using a pre-trifluoromethylated alkyne (which can be expensive and difficult to handle), we employ a simple alkyne followed by a one-pot, copper-mediated domino reaction that accomplishes both the crucial 5-endo-dig cyclization and the trifluoromethylation in a single, seamless step.[10] This approach offers several distinct advantages for scale-up:

-

Convergent Synthesis: It reduces the number of discrete operational steps, minimizing material losses and labor.

-

Cost-Effective Reagents: The ultimate source of the CF₃ group can be fluoroform (CF₃H), an inexpensive industrial byproduct, which is used to generate the active copper-trifluoromethyl reagent ([CuCF₃]).[10]

-

Improved Safety Profile: It avoids the handling of potentially volatile and hazardous trifluoromethylated acetylenes.

-

High Regioselectivity: The mechanism of the domino reaction inherently directs the trifluoromethyl group to the desired C3 position of the benzofuran core.

The overall synthetic strategy is depicted below, starting from the commercially available 2-bromo-5-methylphenol.

Caption: Overall two-stage synthetic strategy.

Detailed Protocols and Methodologies

Materials and Equipment

| Category | Item | Recommended Specifications |

| Reagents | 2-Bromo-5-methylphenol | >98% Purity |

| Ethynyltrimethylsilane | >98% Purity | |

| Palladium(II) bis(triphenylphosphine) dichloride | Catalyst Grade | |

| Copper(I) Iodide | >99% Purity | |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | |

| Togni's Reagent II / [CuCF₃] Source | See Protocol 3.3 for preparation or commercial source | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | |

| Solvents | Toluene, Methanol, Ethyl Acetate, Hexanes | Anhydrous/HPLC Grade |

| Equipment | Jacketed Glass Reactor | 10 L - 50 L capacity with overhead mechanical stirrer |

| Temperature Control Unit (TCU) | Capable of -20 °C to 120 °C | |

| Inert Gas System | Nitrogen or Argon manifold with bubbler | |

| Addition Funnel / Dosing Pump | For controlled reagent addition | |

| Rotary Evaporator & Vacuum System | For solvent removal | |

| Purification System | Large-bore glass column for chromatography or crystallizer |

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylphenol

This step involves a Sonogashira cross-coupling reaction. The use of ethynyltrimethylsilane provides a stable and easy-to-handle source of the acetylene moiety.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. spuvvn.edu [spuvvn.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of Fluorinated Benzofurans

Introduction: The Therapeutic Promise of Fluorinated Benzofurans in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process for healing, chronic, unresolved inflammation is a key pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and even cancer.[1][2] The cellular and molecular cascade of inflammation is complex, involving the activation of immune cells and the release of a host of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), prostaglandins (PGE2), and nitric oxide (NO).[3][4]

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Its derivatives are known to possess a wide array of pharmacological activities.[5][6] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] Consequently, fluorinated benzofurans have emerged as a promising class of compounds for the development of novel anti-inflammatory therapeutics.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of novel fluorinated benzofuran derivatives. We will delve into the core signaling pathways implicated in their mechanism of action and provide detailed, field-proven protocols for their in vitro and in vivo evaluation.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many benzofuran derivatives are primarily mediated through the inhibition of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.[9][10]

The NF-κB Signaling Pathway

The NF-κB transcription factor family is a master regulator of the inflammatory response.[3][11] In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS).[3][9] Fluorinated benzofurans may exert their anti-inflammatory effects by inhibiting key steps in this cascade, such as the phosphorylation of IκBα or the nuclear translocation of p65.[9]

The MAPK Signaling Pathway

The MAPK family, comprising primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is another crucial signal transduction pathway that regulates inflammation.[10][12] External stimuli activate a three-tiered kinase cascade (MAPKKK → MAPKK → MAPK), leading to the phosphorylation and activation of the final MAPK.[12] Activated p38 and JNK, in particular, phosphorylate various transcription factors that work in concert with NF-κB to drive the expression of inflammatory mediators.[9][10] Evidence suggests that certain benzofuran derivatives can suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.[4][9]

In Vitro Evaluation: Cellular Assays

The foundational assessment of anti-inflammatory activity begins with in vitro cellular assays. The RAW 264.7 murine macrophage cell line is a robust and widely accepted model for this purpose.[9] When stimulated with LPS, these cells mimic an inflammatory response by producing key mediators.

Protocol 1: Cell Viability (MTT Assay)

-

Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compounds. Any observed reduction in inflammatory mediators must be due to specific inhibitory action, not simply cell death.[13] The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the fluorinated benzofuran compounds. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

-

Causality: LPS stimulation induces the expression of iNOS in macrophages, leading to a significant production of NO, a key inflammatory mediator.[4] The Griess assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a direct measure of iNOS activity and, by extension, the inflammatory state.[13]

-

Methodology:

-

Cell Seeding & Treatment: Seed RAW 264.7 cells as above. Pre-treat with non-toxic concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

-

Causality: To quantify the specific inhibition of key signaling proteins like TNF-α and IL-6, an Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This provides more specific data on the compound's effect on inflammatory protein secretion than the more general NO assay.[7][8]

-

Methodology:

-

Sample Preparation: Use the cell culture supernatants collected from the same experiment as the Griess assay.

-

ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kit being used. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugate (e.g., HRP-streptavidin).

-

Adding a substrate and stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Calculate the cytokine concentrations based on the standard curve.

-

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

-

Causality: To confirm that the observed anti-inflammatory effects are mediated through the target pathways, Western blotting is used to measure the phosphorylation status of key signaling proteins. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[9]

-

Methodology:

-

Cell Treatment & Lysis: Treat cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-p65, Total p65

-

Phospho-IκBα, Total IκBα

-

Phospho-p38, Total p38

-

Phospho-ERK, Total ERK

-

Phospho-JNK, Total JNK

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL (chemiluminescence) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

In Vitro Data Summary

All quantitative data should be summarized for clear comparison.

| Compound | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |

| FB-001 | >100 | 5.2 | 9.0 | 7.5 |

| FB-002 | >100 | 2.4 | 1.2 | 1.5 |

| Celecoxib | >100 | 32.1 | 15.8 | 20.3 |

Table 1: Example data summary for in vitro anti-inflammatory activity. IC₅₀ values represent the concentration required for 50% inhibition. Data for Celecoxib, a known anti-inflammatory drug, can be used as a positive control for comparison.[13]

In Vivo Evaluation: Acute Inflammatory Model

Following promising in vitro results, the efficacy of lead compounds must be validated in a living organism. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[14][15][16]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

-

Causality: Carrageenan, a phlogistic agent, induces an acute, non-immune inflammatory response when injected into the paw.[17] The resulting edema (swelling) is a quantifiable measure of this inflammation. The ability of a pre-administered compound to reduce this swelling indicates its in vivo anti-inflammatory potential. The model's biphasic nature allows for insights into the inhibition of different mediators (early phase: histamine, serotonin; late phase: prostaglandins, cytokines).

-

Methodology:

-

Animal Groups: Use male Wistar rats (150-200g). Divide them into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 1% CMC solution)

-

Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)[18]

-

Group 3-5: Test Compound (e.g., 10, 20, 50 mg/kg)

-

-

Compound Administration: Administer the vehicle, positive control, or test compound orally via gavage.

-

Initial Paw Measurement: One hour after administration, measure the initial volume of the right hind paw using a plethysmometer (this is V₀).

-

Carrageenan Injection: Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (this is Vₜ).

-

Data Analysis:

-

Edema Volume (mL): Vₜ - V₀

-

Percentage Inhibition (%): [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

-

In Vivo Data Summary

| Treatment Group (Dose) | 1 hour | 2 hours | 3 hours | 4 hours |

| Vehicle Control | 0% | 0% | 0% | 0% |

| Diclofenac (10 mg/kg) | 45.2% | 65.8% | 70.1% | 68.5% |

| FB-002 (20 mg/kg) | 35.6% | 58.3% | 65.4% | 62.1% |

| FB-002 (50 mg/kg) | 48.9% | 71.1% | 75.3% | 72.8% |

Table 2: Example data summary for in vivo anti-inflammatory activity, showing the percentage inhibition of paw edema over time.

Conclusion

This guide outlines a systematic and robust approach to characterizing the anti-inflammatory properties of novel fluorinated benzofuran compounds. By combining validated in vitro cellular assays with a standard in vivo model, researchers can effectively screen compounds, elucidate their mechanisms of action through the NF-κB and MAPK pathways, and identify promising candidates for further preclinical development. The structure-activity relationship data gathered from these studies will be invaluable in designing the next generation of potent and specific anti-inflammatory agents.[7][8]

References

- Benchchem. (n.d.). A Technical Guide to 4-Fluoro-3-methylbenzofuran and Related Benzofurans: Synthesis, Potential Biological Activities, and.

- Ansah, C., & Mensah, K. B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.

- MDPI. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?

- MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.

- National Center for Biotechnology Information. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?

- ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- Wikipedia. (n.d.). NF-κB.

- Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.

- PubMed. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits.

- ResearchGate. (2025). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?

- Thieme E-Books & E-Journals. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.

- PubMed. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke.

- Slideshare. (n.d.). Invivo screening methods for anti inflammatory agents.

- SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.

- Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases.

- Medical Science and Discovery. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.

- ResearchGate. (2025). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF.

- National Center for Biotechnology Information. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

- AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis.

- AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.

- Frontiers. (2026). Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment.

- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the...

- Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

- jchps. (2021). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives.

- ResearchGate. (2025). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 4. dovepress.com [dovepress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. anygenes.com [anygenes.com]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 15. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]

- 16. jopcr.com [jopcr.com]

- 17. scielo.br [scielo.br]

- 18. jchps.com [jchps.com]

Application Note: Development of Anticancer Agents from Benzofuran Scaffolds

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for diverse biological targets including VEGFR kinases, EGFR, and tubulin. This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of benzofuran-based anticancer agents. We focus on the Rap-Stoermer synthetic route for its operational simplicity and high yield, followed by downstream validation using tubulin polymerization assays and cytotoxicity screening.

Rational Design & Structure-Activity Relationship (SAR)

Effective benzofuran design mimics natural products like psoralens or combretastatins.

-

Pharmacophore: The fused benzene and furan rings provide a planar structure capable of intercalating DNA or fitting into the narrow hydrophobic pockets of kinases.

-

Key SAR Insights:

-

C-2 Position: Substitution here (e.g., with aryl or heteroaryl groups) is critical for potency.

-

Methoxy Substitution: Introducing methoxy groups (–OCH3), particularly at the C-5 or C-6 positions, often enhances lipophilicity and mimics the pharmacophore of Combretastatin A-4, a potent tubulin inhibitor.

-

Linkers: A carbonyl or vinyl linker at C-2 often improves binding affinity to the colchicine site of tubulin.

-

Module 1: Chemical Synthesis Protocol

Method: The Rap-Stoermer Reaction

While traditional methods like the Perkin reaction exist, the Rap-Stoermer reaction is preferred for high-throughput lead generation due to its one-pot nature and use of mild bases.

Objective: Synthesis of 2-substituted benzofurans from salicylaldehydes and

Materials

-

Substrate A: Salicylaldehyde derivatives (e.g., 2-hydroxy-4-methoxybenzaldehyde).

-

Substrate B:

-Phenacyl bromide derivatives. -

Catalyst: Triethylamine (TEA) or Potassium Carbonate (

). -

Solvent: Acetonitrile (

) or Ethanol. -

Purification: Silica gel (60–120 mesh), Ethyl Acetate/Hexane.

Step-by-Step Protocol

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in 10 mL of Acetonitrile.

-

Catalysis: Add TEA (0.1 mmol, 10 mol%) dropwise. Note: TEA acts as a base to abstract the phenolic proton.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexane). -

Work-up: Once the starting material is consumed, cool to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (

) and brine ( -

Purification: Purify the crude product via column chromatography (Gradient: 0

10% EtOAc in Hexane).

Synthetic Workflow Diagram

Figure 1: The Rap-Stoermer reaction pathway involves base-catalyzed O-alkylation followed by intramolecular cyclization to form the benzofuran core.

Module 2: In Vitro Screening (Cytotoxicity)

Method: MTT Colorimetric Assay

The MTT assay measures the reduction of tetrazolium salts by metabolically active cells, serving as a proxy for cell viability.[1]

Protocol

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

cells/well. Incubate for 24 hours at -

Treatment: Dissolve benzofuran analogs in DMSO. Treat cells with serial dilutions (0.1

to 100 -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media carefully. Add 150

of DMSO to dissolve purple formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

Data Presentation: SAR Comparison (Example Data)

Table 1: Comparative

| Compound ID | R1 (C-5 Pos) | R2 (C-2 Aryl) | IC50 (MCF-7) [ | IC50 (A549) [ | Potency Status |

| BF-01 | H | Phenyl | > 50.0 | > 50.0 | Inactive |

| BF-02 | -OCH3 | Phenyl | 12.5 | 15.2 | Moderate |

| BF-03 | -OCH3 | 3,4,5-trimethoxyphenyl | 0.08 | 0.12 | High |

| Cisplatin | (Control) | - | 12.2 | 8.5 | Reference |

Note: Compound BF-03 mimics the trimethoxy ring of Combretastatin A-4, significantly enhancing potency.

Module 3: Mechanism of Action (Target Validation)

Primary Target: Tubulin Polymerization Inhibition

Many benzofuran derivatives, particularly those with the 3,4,5-trimethoxy motif, function by binding to the colchicine site of tubulin, preventing microtubule assembly.

Validation Protocol: Tubulin Polymerization Assay

-

Reagents: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Baseline: Equilibrate tubulin at

. -

Induction: Add the test compound (5

) and shift temperature to -

Monitoring: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes using a DAPI-based reporter or turbidity at 340 nm.

-

Result Interpretation: A flattening of the sigmoidal growth curve compared to the vehicle control indicates inhibition.

Mechanistic Pathway Diagram

Figure 2: The signaling cascade initiated by benzofuran-mediated tubulin inhibition, leading to mitotic arrest and subsequent apoptosis.

References

-

Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][3][4][5][6] RSC Advances. Link

-

Farhat, J. et al. (2022).[7] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel). Link

-

Koca, M. et al. (2022).[8] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect. Link

-

Romagnoli, R. et al. (2011).[9] "Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan." ChemMedChem. Link

-

BenchChem Technical Support. (2025). "A Comparative Analysis of Benzofuran Derivatives in Oncological Research." BenchChem Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]